2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide
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Overview
Description
Synthesis Analysis
The synthesis analysis of “2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Photodynamic Therapy Applications
A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, demonstrating useful properties as photosensitizers in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for cancer treatment using Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition Efficiency
Another research area involves the development of cationic Schiff base surfactants from 2-amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide and its derivatives as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit significant inhibition efficiency, with their adsorption on the carbon steel surface following the Langmuir adsorption isotherm (Negm, Elkholy, Zahran, & Tawfik, 2010).
Synthesis of New Heterocycles
Research on the synthesis of new heterocycles with dicoordinated phosphorus, including 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole and its derivatives, showcases the chemical versatility and potential for creating novel compounds for further application in various scientific domains (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
Antimicrobial Activities
The synthesis of 8-ethoxycoumarin derivatives and their subsequent reactions to produce thiazolidin-4-one derivatives and others demonstrate the compound's role in developing new antimicrobial agents. These compounds were tested against various microorganisms, indicating their potential in creating new treatments for infections (Mohamed et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.BrH/c1-14-9(13)6-12-7-4-2-3-5-8(7)15-10(12)11;/h2-5,11H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUANRJAKMFBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=C(SC2=CC=CC=C21)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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